molecular formula C9H5ClF2O2 B1428486 4-Chloro-3,5-difluorocinnamic acid CAS No. 1163258-83-0

4-Chloro-3,5-difluorocinnamic acid

Cat. No. B1428486
M. Wt: 218.58 g/mol
InChI Key: XWQMRFBOVAOGAA-OWOJBTEDSA-N
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Description

4-Chloro-3,5-difluorocinnamic acid is a chemical compound with the molecular formula C9H5ClF2O2 . It has a molecular weight of 218.58 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-difluorocinnamic acid consists of a cinnamic acid core with chlorine and fluorine substitutions at the 4th and 3rd, 5th positions respectively . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Flavonoids and stilbenes are classes of compounds with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of these compounds in E. coli involves the use of specific enzymes that add functional groups to the cinnamic acid backbone, resulting in the formation of the desired compounds.

    Synthesis of Unnatural Flavonoids and Stilbenes

    • Summary : 3,5-Difluorocinnamic acid, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of unnatural flavonoids and stilbenes in Escherichia coli . These compounds have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

    • Summary : 4-Chloro-3,5-difluorobenzonitrile, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials.
    • Methods : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .

    Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

    • Summary : 4-Chloro-3,5-difluorobenzonitrile, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials.
    • Methods : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation and chlorination .

    Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid

    • Summary : A study has been conducted on the co-crystallisation of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid . This research is significant for the scale-up of crystallisation of multi-component molecular materials and for future transfer into continuous cooling crystallisation.
    • Methods : The process was achieved initially by evaporative crystallisation and the crystal structures determined. The process was then successfully transferred into a controlled small scale cooling crystallisation environment .

Safety And Hazards

The safety data sheet for a related compound, 3,5-Difluorocinnamic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study on the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid suggests potential future directions in the field of multi-component crystallization . The study discusses the significance of these findings for the scale-up of crystallization of multi-component molecular materials and for future transfer into continuous cooling crystallization .

properties

IUPAC Name

(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMRFBOVAOGAA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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